REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1.O>O1CCCC1>[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([S:21]([C:18]3[CH:19]=[CH:20][C:15]([CH3:14])=[CH:16][CH:17]=3)(=[O:23])=[O:22])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2I
|
Name
|
|
Quantity
|
0.4208 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.838 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the reaction is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
resulting in some precipitate that
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
sonicated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.325 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |